molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B057439
Key on ui cas rn: 4506-71-2
M. Wt: 225.31 g/mol
InChI Key: CDYVTVLXEWMCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982035B2

Procedure details

To a 50 mL flask was added 4 (225 mg, 1 mmol), 9 (452 mg, 4 mmol) in DMSO2 (500 mg) was heated at 150° C. for 2 h. The mixture was cooled to room temperature. 15 mL water was added and ammonium hydroxide was used to neutralize the suspension. The brown solid was obtained by filtration, Washed with water and dried. The solid was dissolved in methanol and silica gel was added A dry silica gel plug obtained after evaporation. The plug was then loaded on the column and washed with 5% methanol in chloroform. The fractions containing the desired product (TLC) were pooled and evaporated to afford 132 mg (60%) of 10 as a white solid: 1H NMR (DMSO-d6) δ 1.71 (m, 4H), 2.60 (m, 2H), 2.72 (m, 2H), 6.38 (s, 2H), 10.72 (s, 1H). Anal. calcd for C10H11N3OS: C, 54.28; H, 5.01; N, 18.99: O, 7.23; S, 14.49. Found: C, 53.45; H, 5.06; N, 18.26; S, 14.02.
Name
Quantity
225 mg
Type
reactant
Reaction Step One
Name
9
Quantity
452 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:15][CH2:14][CH2:13][CH2:12][C:5]=2[C:6]=1[C:7](OCC)=[O:8].ClC1C=CC=C2C=1C1C(=O)NC(NC(=O)C(C)(C)C)=[N:26][C:20]=1[NH:21]2.O.[OH-].[NH4+]>CS(C)(=O)=O>[NH2:21][C:20]1[NH:26][C:7](=[O:8])[C:6]2[C:5]3[CH2:12][CH2:13][CH2:14][CH2:15][C:4]=3[S:3][C:2]=2[N:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
NC=1SC2=C(C1C(=O)OCC)CCCC2
Name
9
Quantity
452 mg
Type
reactant
Smiles
ClC1=C2C3=C(NC2=CC=C1)N=C(NC3=O)NC(C(C)(C)C)=O
Name
Quantity
500 mg
Type
solvent
Smiles
CS(=O)(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The brown solid was obtained by filtration
WASH
Type
WASH
Details
Washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol
ADDITION
Type
ADDITION
Details
silica gel was added A dry silica gel plug
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
after evaporation
WASH
Type
WASH
Details
washed with 5% methanol in chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the desired product (TLC)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C2=C(N1)SC1=C2CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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